Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate
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Description
Tert-butyl esters are a type of organic compound that are often used in organic synthesis due to their stability and ease of removal . The “3-(4-methoxyphenyl)-2,3-dioxopropanoate” part of the molecule suggests the presence of a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a 2,3-dioxopropanoate group (a three-carbon chain with two oxygen atoms).
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would likely consist of a tert-butyl ester group attached to a 2,3-dioxopropanoate group, which is further substituted with a 4-methoxyphenyl group .Chemical Reactions Analysis
Tert-butyl esters are known to undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would undergo would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would depend on its specific structure. Tert-butyl esters generally have low boiling points and are resistant to hydrolysis .Future Directions
The future directions for “Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,3)19-13(17)12(16)11(15)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNOHBZJKNSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567233 |
Source
|
Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
CAS RN |
138714-55-3 |
Source
|
Record name | tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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